Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate
CAS No.: 123158-32-7
Cat. No.: VC13608230
Molecular Formula: C13H10F3NO3
Molecular Weight: 285.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 123158-32-7 |
|---|---|
| Molecular Formula | C13H10F3NO3 |
| Molecular Weight | 285.22 g/mol |
| IUPAC Name | ethyl 4-oxo-6-(trifluoromethyl)-1H-quinoline-2-carboxylate |
| Standard InChI | InChI=1S/C13H10F3NO3/c1-2-20-12(19)10-6-11(18)8-5-7(13(14,15)16)3-4-9(8)17-10/h3-6H,2H2,1H3,(H,17,18) |
| Standard InChI Key | AMQBODLLZCGYAO-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC(=O)C2=C(N1)C=CC(=C2)C(F)(F)F |
| Canonical SMILES | CCOC(=O)C1=CC(=O)C2=C(N1)C=CC(=C2)C(F)(F)F |
Introduction
Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate is a complex organic compound featuring a quinoline core structure, which is a bicyclic aromatic compound containing a nitrogen atom in the ring. The presence of a trifluoromethyl group (-CF₃) significantly influences its chemical properties, enhancing its lipophilicity and potentially its biological activity. This compound is of interest in various fields, including medicinal chemistry and materials science.
Synthesis
The synthesis of Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate typically involves multi-step synthetic routes. Common methods include the use of palladium-catalyzed reactions for the introduction of the trifluoromethyl group, which is a challenging step due to the reactivity of such groups .
Applications
Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate has potential applications in medicinal chemistry, particularly in the development of new drugs with antimicrobial and anticancer properties. Its unique structure makes it an interesting candidate for further research.
Comparison with Similar Compounds
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Ethyl 4-hydroxyquinoline-3-carboxylate | 26892-90-0 | Lacks trifluoromethyl group; simpler structure |
| Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate | 318-35-4 | Contains fluorine instead of trifluoromethyl; different properties |
| Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate | 23851-84-5 | Similar trifluoromethyl substitution; different position of hydroxyl group |
| Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate | 26893-12-9 | Different carboxylate position compared to the 2-carboxylate derivative |
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